5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
CAS No.: 33924-49-1
Cat. No.: VC21347824
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33924-49-1 |
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Molecular Formula | C16H16ClNO2 |
Molecular Weight | 289.75 g/mol |
IUPAC Name | 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide |
Standard InChI | InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
Standard InChI Key | MTPTUMXFGUUUSZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 |
Appearance | Clear Pale Yellow Oil |
Chemical Structure and Properties
Molecular Structure and Composition
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an organic compound characterized by a benzamide core with specific functional group attachments. The molecular structure features a chloro group at the 5-position, a methoxy group at the 2-position of the benzamide ring, and a phenylethyl group attached to the nitrogen of the amide . This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.
The compound has a molecular formula of C16H16ClNO2 and a molecular weight of 289.75 g/mol . The presence of both hydrophobic (phenyl rings) and hydrophilic (amide) groups in its structure affects its solubility properties and pharmacokinetic behavior. This balanced polarity is particularly significant for its biological applications and synthetic utility.
Structural Identifiers and Nomenclature
For systematic identification in chemical databases and research literature, several identifiers have been assigned to this compound. These identifiers ensure precise and unambiguous reference to the specific molecular structure in scientific communications and databases.
Table 1: Key Identifiers for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Identifier Type | Value |
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PubChem CID | 118575 |
CAS Number | 33924-49-1 |
InChI | InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChIKey | MTPTUMXFGUUUSZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 |
This compound is also known by several synonyms in the chemical literature, including 5-chloro-2-methoxy-N-phenethylbenzamide and EINECS 251-745-5 . These alternative names facilitate cross-referencing across different chemical databases and research publications.
Synthesis Methods and Procedures
Laboratory Synthesis Approaches
The synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide typically involves the formation of an amide bond between 5-chloro-2-methoxybenzoic acid and 2-phenylethylamine. This reaction represents a classic amide coupling in organic chemistry, an essential transformation in pharmaceutical synthesis.
According to documented procedures, the synthesis can be accomplished through multiple approaches, with the most common being the activation of the carboxylic acid followed by amidation with the appropriate amine . One well-established method employs ethyl chloroformate as an activating agent in the presence of a base such as triethylamine.
Detailed Synthesis Protocol
The synthesis procedure outlined in the literature provides specific reaction conditions and reagent quantities for laboratory preparation. The following protocol represents a validated method for synthesizing this compound:
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Triethylamine (1.5 mL, 10.7 mmol) is added slowly to a solution of 5-chloroanisic acid (2.0 g, 10.7 mmol) in dichloromethane (20 mL) at room temperature.
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Ethyl chloroformate (1.02 mL, 10.7 mmol) is added dropwise to the reaction mixture, which is then stirred for 1 hour at room temperature.
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2-Phenylethylamine (10.7 mmol) is added dropwise to the reaction mixture, which continues stirring at room temperature for an additional 2 hours.
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Distilled water (20 mL) is added to the reaction mixture, and the organic layer is separated.
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The organic phase is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
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The residue is crystallized from methanol to yield the desired benzamide derivative .
This method has been reported to provide 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide with a yield of approximately 87% , making it an efficient procedure for laboratory-scale synthesis.
Purification and Characterization Techniques
Following the synthesis, purification is typically achieved through crystallization from methanol, which effectively removes impurities and unreacted starting materials . This recrystallization process allows for the isolation of high-purity 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide suitable for research applications.
For characterization purposes, the compound can be analyzed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. In more recent analytical work, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for quantitative analysis of this compound in biological matrices .
Biological Activity and Pharmacological Properties
Relationship to Glyburide and Metabolic Pathways
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide has been identified as a metabolite of the antidiabetic drug glyburide (5-chloro-N-[4-(cyclohexylureidosulfonyl)phenethyl]-2-methoxybenzamide). This relationship was established through research examining the metabolic breakdown of glyburide in biological systems .
Research findings indicate that glyburide undergoes amide bond cleavages, resulting in the formation of this compound as an intermediate metabolite. This observation provides valuable insights into the pharmacokinetics and metabolism of glyburide, which has been widely used in the treatment of Type 2 Diabetes Mellitus since its FDA approval in 1984 .
Interaction with NLRP3 Inflammasome
One of the most significant biological activities associated with this compound is its interaction with the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response by activating pro-inflammatory cytokines.
Research suggests that 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide inhibits the activity of the NLRP3 inflammasome . This inhibitory effect may contribute to reduced inflammation, positioning the compound as a potential therapeutic agent for inflammatory conditions beyond diabetes management.
Pharmacokinetic Considerations
While comprehensive pharmacokinetic data specifically for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is limited, inferences can be made based on its structural features and relationship to glyburide. The presence of both hydrophobic (phenyl rings, chloro substituent) and hydrophilic (amide, methoxy) groups suggests moderate lipophilicity, which would influence its absorption, distribution, and elimination in biological systems.
Given its role as a glyburide metabolite, it likely shares some pharmacokinetic characteristics with the parent drug. Glyburide is known to be well-absorbed orally and extensively metabolized in the liver , suggesting similar metabolic pathways might apply to this compound.
Analytical Methods and Detection
Liquid Chromatography-Tandem Mass Spectrometry Methods
Advanced analytical techniques have been developed for the quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in biological matrices. A validated bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for the quantification of this compound in mouse plasma and whole blood .
This analytical method demonstrated high sensitivity and specificity, with a linear concentration range of 2-1000 ng/mL in both plasma and whole blood matrices. The method validation results showed acceptable precision and accuracy, with reverse predicted concentrations of calibration standards ranging from -8.95% to 12.16% for plasma and -9.54% to 12.90% for whole blood .
Sample Preparation and Extraction Techniques
Effective sample preparation is crucial for accurate analytical results. For the analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in biological matrices, HybridSPE extraction has been employed with 1% ammonium formate in methanol as the extraction solvent . This technique allows for efficient separation of the analyte from complex biological matrices prior to instrumental analysis.
The extraction method has been shown to provide reliable recovery of the analyte, enabling accurate quantification even in complex biological samples. This represents a significant advancement in the analytical capabilities for studying this compound in biological systems.
Stability Studies
Stability testing is an essential component of bioanalytical method validation. Studies on 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide have evaluated its stability under various conditions, including bench-top stability and post-preparative stability.
The compound has demonstrated acceptable stability for up to four hours under bench-top conditions, with results within ±15% for plasma and ±20% for whole blood matrices . This stability data is crucial for ensuring reliable analytical results during sample handling and processing.
Research Applications and Significance
Role in Chemical Synthesis
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide serves as an important building block in various chemical syntheses. Its well-defined structure, featuring reactive functional groups, makes it valuable as an intermediate for creating more complex molecules, particularly in pharmaceutical development.
The compound's utility as a synthetic intermediate stems from the potential for further modification at various positions, including the chloro group, the methoxy group, and the amide nitrogen. These modification points allow for structural diversification, enabling the creation of compound libraries for biological screening and drug discovery efforts.
Pharmacological Research Applications
As a metabolite of glyburide, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide has become a subject of interest in pharmacological research. Understanding the properties and biological activities of this metabolite contributes to a more comprehensive understanding of glyburide's mechanism of action and metabolic fate.
Additionally, the compound's interaction with the NLRP3 inflammasome suggests potential applications in research related to inflammatory conditions. This interaction mechanism may provide insights into developing novel therapeutic approaches for conditions characterized by excessive NLRP3 inflammasome activation.
Analytical Standard Applications
In bioanalytical research, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide serves as an important analytical standard. The development of validated quantification methods, particularly the LC-MS/MS method described earlier, enables accurate measurement of this compound in biological samples .
This analytical capability supports pharmacokinetic studies, metabolism investigations, and bioavailability assessments, contributing to a deeper understanding of both this specific compound and related structures in biological systems.
Correlation Studies and Comparative Analysis
Blood-Plasma Correlation
Research has investigated the correlation between blood and plasma concentrations of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, providing valuable pharmacokinetic insights. These correlation studies are essential for understanding the distribution of the compound across different biological compartments.
The blood-plasma concentration correlation has been quantified with a correlation coefficient of 0.9956 and a slope value of 1.018 . This strong correlation indicates consistent distribution between these biological matrices, simplifying pharmacokinetic interpretations and allowing for predictable relationships between blood and plasma measurements.
Structural Comparison with Related Compounds
Table 2: Comparison of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide with Related Compounds
Compound | Structural Differences | Shared Features |
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4-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | Chloro group at position 4 instead of 5 | Methoxy group at position 2, Phenylethyl amide |
5-Chloro-2-ethoxy-N-(2-phenylethyl)benzamide | Ethoxy group instead of methoxy | Chloro group at position 5, Phenylethyl amide |
5-Chloro-2-methoxy-N-(2-methylphenyl)benzamide | Methylphenyl group instead of phenylethyl | Chloro group at position 5, Methoxy group at position 2 |
Glyburide | Contains additional sulfonylurea moiety | 5-Chloro-2-methoxy benzamide core structure |
This structural comparison highlights the key variations in related compounds, emphasizing the specific chemical features that distinguish 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. These structural relationships are important for understanding structure-activity relationships and predicting potential biological activities.
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